7-Bromo-2-chloro-6-fluoroquinoxaline
Description
7-Bromo-2-chloro-6-fluoroquinoxaline (CAS: 1881295-54-0) is a halogenated quinoxaline derivative with the molecular formula C₈H₃BrClFN₂ and a molecular weight of 261.48 g/mol . Its structure features bromine at position 7, chlorine at position 2, and fluorine at position 6 on the quinoxaline core. Quinoxalines are bicyclic aromatic systems known for their versatility in medicinal chemistry, agrochemicals, and materials science.
Structure
2D Structure
Properties
IUPAC Name |
7-bromo-2-chloro-6-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-7-6(2-5(4)11)12-3-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIPIIMVVLKELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One of the common methods to synthesize 7-Bromo-2-chloro-6-fluoroquinoxaline involves the Suzuki-Miyaura coupling reaction.
Halogenation: Another method involves the halogenation of quinoxaline derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-2-chloro-6-fluoroquinoxaline can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Halogenating Agents: Such as bromine, chlorine, and fluorine sources for halogenation reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can lead to different quinoxaline derivatives .
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex heterocyclic compounds. The unique halogen substitutions allow for selective functionalization, making it a versatile compound in organic synthesis.
- Coordination Chemistry: It acts as a ligand in coordination complexes, facilitating various chemical reactions.
-
Biological Applications:
- Antimicrobial Activity: Research indicates that 7-Bromo-2-chloro-6-fluoroquinoxaline has potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes and inhibit growth.
- Antiviral Properties: Its structure allows it to interfere with viral replication processes, making it a candidate for developing antiviral therapies.
- Anticancer Research: Studies have shown that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
-
Medical Applications:
- Therapeutic Potential: Investigations are ongoing into its use for treating various diseases, including cancers and infections caused by resistant bacterial strains. Its mechanism often involves binding to DNA or enzymes critical for cellular function.
- Drug Development: The compound's unique properties make it a valuable candidate for new drug formulations aimed at enhancing efficacy against resistant pathogens.
Case Studies
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-6-fluoroquinoxaline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 7-bromo-2-chloro-6-fluoroquinoxaline and related compounds:
Biological Activity
7-Bromo-2-chloro-6-fluoroquinoxaline, a halogenated quinoxaline derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and fluorine substituents that significantly influence its pharmacological properties. The molecular formula of this compound is CHBrClFN with a molecular weight of 261.48 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, analgesic, and antimicrobial agent. The presence of halogens is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. In one study, the compound was tested against several bacterial strains, demonstrating effective inhibition of growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of this compound were evaluated using animal models. In a study involving acetic acid-induced writhing tests in mice, the compound exhibited significant analgesic effects comparable to standard analgesics like indomethacin.
Case Study: Acetic Acid-Induced Writhing Test
In this test, different doses of the compound were administered to assess its effectiveness:
| Dose (mg/kg) | Writhe Count | Statistical Significance |
|---|---|---|
| Control | 30 | - |
| 10 | 15 | p < 0.05 |
| 50 | 8 | p < 0.001 |
| 100 | 5 | p < 0.001 |
The results indicate a dose-dependent response in pain relief, highlighting the compound's potential as an analgesic agent.
The mechanism by which this compound exerts its biological effects may involve modulation of inflammatory pathways and inhibition of bacterial cell wall synthesis. The halogen substituents enhance the compound's ability to interact with biological targets, potentially leading to altered enzyme activity or receptor binding.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. The presence of bromine and chlorine atoms has been shown to enhance potency compared to non-halogenated analogs. This modification can affect the electronic properties and steric hindrance of the molecule, influencing its interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
